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Compound of Interest

Compound Name: 4-Chloro-5-fluoronicotinaldehyde

Cat. No.: B1429739 Get Quote

An In-depth Technical Guide to 4-Chloro-5-fluoropyridine-3-carbaldehyde: Properties,

Reactivity, and Synthetic Potential

Abstract
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials

science, prized for their unique electronic properties and versatile reactivity.[1][2] 4-Chloro-5-

fluoropyridine-3-carbaldehyde is a trifunctionalized heterocyclic building block that offers

researchers a powerful tool for molecular construction. The strategic placement of an aldehyde,

a chloro group, and a fluoro group on the electron-deficient pyridine core provides three distinct

points for chemical modification. This guide provides a comprehensive overview of the

fundamental characteristics of this compound, including its physicochemical properties,

spectroscopic signature, and key reactivity patterns. We will delve into the causality behind its

synthetic utility, offering field-proven insights for researchers in drug discovery and chemical

synthesis.

Chemical Identity and Physicochemical Properties
Correctly identifying and understanding the basic properties of a starting material is the

foundation of any successful synthetic endeavor. 4-Chloro-5-fluoropyridine-3-carbaldehyde is

commercially available and its core properties are summarized below.
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Property Value Source(s)

CAS Number 1060802-34-7 [3]

Molecular Formula C₆H₃ClFNO [3]

Molecular Weight 159.55 g/mol

Appearance Solid

Purity Typically ≥97% AOBChem USA

Storage 2-8°C, under inert atmosphere AOBChem USA

Note: Experimental data for properties such as boiling point, melting point, and pKa are not

widely published and should be determined empirically.

Proposed Synthesis Workflow
While specific preparations of 4-Chloro-5-fluoropyridine-3-carbaldehyde are not extensively

detailed in peer-reviewed literature, its structure suggests a plausible synthetic route based on

established pyridine functionalization methodologies.[1][4] A logical approach would involve the

formylation of a suitable 4-chloro-5-fluoropyridine precursor, potentially via a directed ortho-

metalation followed by quenching with an electrophilic formylating agent like N,N-

Dimethylformamide (DMF).

The causality here is that the pyridine nitrogen and existing halogen substituents can direct

deprotonation to the C3 position using a strong, non-nucleophilic base like Lithium

diisopropylamide (LDA). This generates a potent nucleophile that readily attacks the

electrophilic carbonyl of DMF.
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Proposed Synthesis Route
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Caption: Reactivity map illustrating the primary synthetic transformations available.

Reactivity at the Aldehyde Group
The aldehyde at the C3 position is a classic electrophilic handle. It readily participates in a wide

array of transformations:

Oxidation: Can be smoothly oxidized to the corresponding carboxylic acid using standard

reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This acid is a

precursor for amides, esters, and other acid derivatives.

Reduction: Selective reduction to the primary alcohol is easily achieved with mild reducing

agents such as sodium borohydride (NaBH₄).

Reductive Amination: This powerful transformation directly converts the aldehyde into an

amine in the presence of a primary or secondary amine and a reducing agent like sodium

triacetoxyborohydride (NaBH(OAc)₃). This is one of the most robust methods for C-N bond

formation in drug discovery.

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with

organometallic reagents (Grignard, organolithiums) or for olefination reactions like the Wittig

reaction to form alkenes.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic
Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack.

This effect is amplified by the electron-withdrawing aldehyde group.

Positional Selectivity: Halogens at the C2 and C4 positions of a pyridine ring are significantly

more reactive towards SNAr than a halogen at the C3 position. [5][6]This is because for

attack at C4 (or C2), the negative charge of the intermediate (a Meisenheimer-like complex)

can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization.

[6][7]Attack at C3 does not allow for this resonance stabilization, rendering the position far

less reactive. [7]* Leaving Group: In this molecule, the chloro group at the C4 position is the

primary site for SNAr. While fluorine is more electronegative, chlorine is generally a better

leaving group in many SNAr contexts on electron-deficient heterocycles. [8]This allows for
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the selective displacement of the C4-chloro group with a wide variety of nucleophiles

(amines, thiols, alkoxides) while the C5-fluoro group remains intact, offering a site for

potential subsequent cross-coupling reactions.

Protocol: Quality Control and Characterization
To ensure the validity of experimental results, every researcher must verify the identity and

purity of their starting materials. This protocol provides a self-validating workflow for the

characterization of 4-Chloro-5-fluoropyridine-3-carbaldehyde.

Objective: To confirm the identity and assess the purity of a supplied sample of 4-Chloro-5-

fluoropyridine-3-carbaldehyde.

Materials:

Sample of 4-Chloro-5-fluoropyridine-3-carbaldehyde

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tubes

HPLC-grade acetonitrile and water

Mass spectrometer (ESI or GC-MS)

FTIR spectrometer

Methodology:

¹H NMR Spectroscopy: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean,

dry NMR tube. b. Acquire a ¹H NMR spectrum. c. Validation: Confirm the presence of a

singlet in the δ 9.9-10.2 ppm region (aldehyde) and two distinct aromatic signals. Integrate

the peaks; the ratio should be 1:1:1.

¹⁹F NMR Spectroscopy: a. Using the same sample, acquire a ¹⁹F NMR spectrum. b.

Validation: Confirm the presence of a single primary resonance between δ -120 and -140

ppm.
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Mass Spectrometry (MS): a. Prepare a dilute solution of the sample in a suitable solvent

(e.g., acetonitrile). b. Acquire a mass spectrum using an appropriate ionization method (e.g.,

ESI+). c. Validation: Look for the molecular ion peak at m/z 159 and the corresponding M+2

isotope peak at m/z 161 with a relative intensity of approximately 30-35%.

Purity Assessment (HPLC): a. Develop a suitable HPLC method (e.g., C18 column, mobile

phase gradient of water/acetonitrile with 0.1% formic acid). b. Inject a solution of the sample

and analyze the chromatogram. c. Validation: The purity should be ≥97% as determined by

the area percentage of the main peak.

Applications in Research and Development
While specific FDA-approved drugs containing the 4-Chloro-5-fluoropyridine-3-carbaldehyde

moiety are not prevalent, its value lies in its role as a versatile intermediate for creating diverse

molecular libraries for screening and lead optimization. [2]

Scaffold Decoration: The SNAr reaction at C4 allows for the introduction of a vast array of

chemical functionalities by simply varying the nucleophile. This enables the rapid exploration

of structure-activity relationships (SAR) around the pyridine core.

Bioisosteric Replacement: The fluorinated pyridine motif is a common bioisostere for phenyl

rings in drug design, often improving metabolic stability and binding affinity.

Synthesis of Fused Heterocycles: The aldehyde group can be used as a handle to construct

fused ring systems (e.g., pyrimidopyridines, imidazopyridines), which are privileged

structures in medicinal chemistry.

Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
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Hazard Type GHS Information

Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315: Causes skin irritation. [9]H319: Causes

serious eye irritation. [9]H335: May cause

respiratory irritation. [9]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

[10]P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing. [10]

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.

Conclusion
4-Chloro-5-fluoropyridine-3-carbaldehyde is a high-potential building block for chemical

synthesis. Its value is derived not from a single property, but from the synergistic and

orthogonal reactivity of its three distinct functional groups. The aldehyde provides a gateway for

C-C and C-N bond formations, while the C4-chloro position is primed for selective nucleophilic

aromatic substitution. Understanding the underlying principles of its reactivity, particularly the

electronic factors governing SNAr on the pyridine ring, empowers researchers to strategically

incorporate this versatile scaffold into complex target molecules, accelerating innovation in drug

discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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